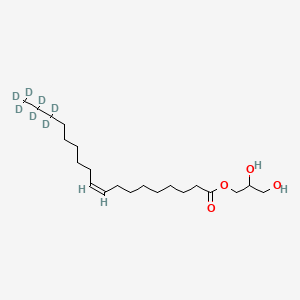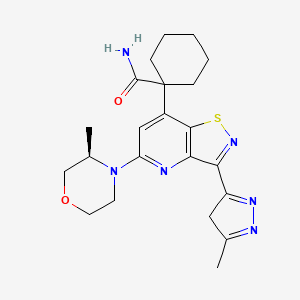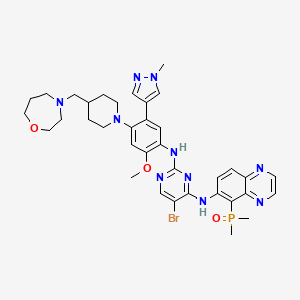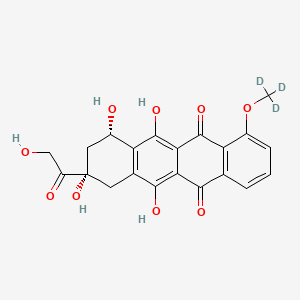
Antitumor agent-65
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-65 is a novel compound that has shown significant promise in the field of cancer treatment. It is designed to target and inhibit the growth of cancer cells, thereby reducing tumor size and preventing metastasis. This compound is part of a new generation of antitumor agents that aim to provide more effective and less toxic treatment options for cancer patients.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-65 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. One common synthetic route starts with the cyclization of compounds using the Biginelli reaction to form the pyrimidine parent nucleus . This is followed by condensation reactions using acetonitrile as the solvent and triethylamine as the acid-binding agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Antitumor agent-65 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Antitumor agent-65 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential to induce apoptosis in cancer cells.
Medicine: Explored as a therapeutic agent in preclinical and clinical trials for various types of cancer.
Industry: Utilized in the development of new drug formulations and delivery systems.
作用機序
The mechanism of action of antitumor agent-65 involves its interaction with specific molecular targets within cancer cells. It binds to DNA and disrupts the replication process, leading to cell cycle arrest and apoptosis . Additionally, it may inhibit key signaling pathways that are essential for cancer cell survival and proliferation .
類似化合物との比較
Antitumor agent-65 can be compared with other similar compounds, such as:
Cisplatin: A platinum-based drug that also targets DNA but has a different mechanism of action and side effect profile.
Pyrimidine Derivatives: These compounds share structural similarities with this compound and are used in cancer treatment due to their ability to interfere with DNA synthesis.
Uniqueness: this compound stands out due to its high specificity for cancer cells and its ability to induce apoptosis without causing significant damage to healthy cells. This makes it a promising candidate for further development and clinical use.
特性
分子式 |
C18H17NO10 |
|---|---|
分子量 |
407.3 g/mol |
IUPAC名 |
[(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] 4-nitrobenzoate |
InChI |
InChI=1S/C18H17NO10/c1-10(20)27-14-7-8-16(22)29-17(14)15(28-11(2)21)9-26-18(23)12-3-5-13(6-4-12)19(24)25/h3-8,14-15,17H,9H2,1-2H3/t14-,15-,17+/m1/s1 |
InChIキー |
JNROSBHHOCSGAO-INMHGKMJSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1[C@@H](COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C |
正規SMILES |
CC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



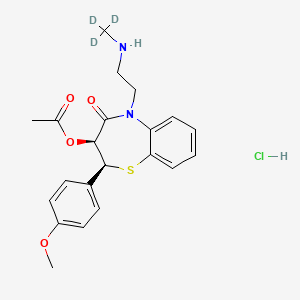



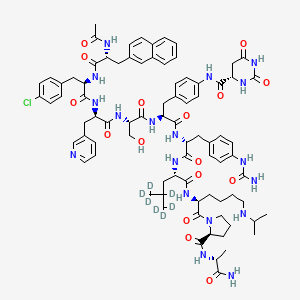


![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
